6-(2,6-Dimethylpiperidin-1-yl)pyrimidin-4-amine
Overview
Description
6-(2,6-Dimethylpiperidin-1-yl)pyrimidin-4-amine is an organic compound belonging to the pyrimidin-4-amine class of compounds. It is a colorless, odorless, and crystalline solid with a molecular weight of 144.2 g/mol. This compound is a derivative of pyrimidine and has been used in a variety of research applications, including as a substrate for enzyme studies, as an inhibitor in drug screening, and as an intermediate in the synthesis of various compounds.
Scientific Research Applications
Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones
- This research involves the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones using various substitutions, potentially relevant for the development of new chemical entities in drug discovery or material sciences (Hamama et al., 2012).
Synthesis and Characterization of Stable Betainic Pyrimidinaminides
- The study explores the synthesis of 6-amino substituted pyrimidinaminides, which could have implications in the development of novel compounds with potential industrial or pharmaceutical applications (Schmidt, 2002).
Synthesis of Pyrimidine Linked Pyrazole Heterocyclics and Their Evaluation
- This research discusses the synthesis and evaluation of pyrimidine-linked pyrazole compounds for insecticidal and antimicrobial activities, indicating potential agricultural or medicinal applications (Deohate & Palaspagar, 2020).
Antifungal Effects of Dimethylpyrimidin-Derivatives
- The study focuses on the antifungal properties of various dimethylpyrimidin-derivatives, which can be important for developing new antifungal agents (Jafar et al., 2017).
Biological Activity of Pyrido[2,3-d]Pyrimidin-4-Amine Derivatives
- This research assesses the antibacterial and antioxidant activities of pyrido[2,3-d]pyrimidin-4-amine derivatives, which could have implications in pharmaceutical research (Maheswaran et al., 2012).
Synthesis and Antiproliferative Evaluation of Pyrimido[1,6-a]Thieno[2,3-d]Pyrimidine Derivatives
- The study involves the synthesis of novel pyrimidine derivatives and their evaluation for antiproliferative activity, particularly in cancer research (Atapour-Mashhad et al., 2017).
Antihypertensive Activity of Pyrido[2,3-d]Pyrimidin-7-Amine Derivatives
- This research demonstrates the antihypertensive properties of pyrido[2,3-d]pyrimidin-7-amine derivatives, indicating potential applications in cardiovascular medicine (Bennett et al., 1981).
Study of Tautomerism and Disorder in Pyrimidinium Salts
- The research explores the crystalline forms of pyrimidinium salts, which is crucial for understanding molecular recognition processes in pharmaceuticals (Rajam et al., 2017).
Chelation and Hydrogen-Bonded Crystals Involving Pyrimidine Derivatives
- This study investigates the reaction of pyrimidine derivatives with metals, leading to the formation of structures stabilized by hydrogen bonds, relevant in material science and chemistry (Duong et al., 2011).
properties
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-8-4-3-5-9(2)15(8)11-6-10(12)13-7-14-11/h6-9H,3-5H2,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVQNOVQHOGPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NC=NC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dimethylpiperidin-1-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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